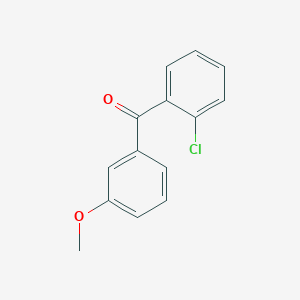
2-Chloro-3'-methoxybenzophenone
Vue d'ensemble
Description
2-Chloro-3’-methoxybenzophenone is a chemical compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 . Its IUPAC name is (2-chlorophenyl)(3-methoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3’-methoxybenzophenone can be represented by the linear formula C14H11ClO2 . The InChI code for this compound is 1S/C14H11ClO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3’-methoxybenzophenone are not detailed in the literature, compounds of this nature are often involved in Friedel-Crafts reactions . These reactions involve the introduction of an alkyl group onto the benzene ring .Applications De Recherche Scientifique
Analytical Method Development for Benzophenone Derivatives : A method using dispersive liquid-liquid microextraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to determine benzophenone-3 and its metabolites in human serum. This method is crucial for analyzing the absorption and metabolism of benzophenone derivatives in humans (Tarazona, Chisvert, & Salvador, 2013).
Environmental Monitoring of UV Filters : Another study developed a solid-phase extraction followed by LC-MS/MS to detect hydroxylated benzophenone UV absorbers in environmental water samples. This is essential for monitoring environmental exposure to these compounds (Negreira et al., 2009).
Stability and By-Products in Chlorinated Water : Research on the stability of UV filters like benzophenone-3 in chlorinated water identified halogenated by-products using gas chromatography-mass spectrometry. This study is relevant for understanding the environmental impact of these chemicals (Negreira et al., 2008).
Photochemical Studies for Organic Synthesis : Photochemistry of certain benzophenone derivatives has been studied for potential applications in synthetic organic chemistry. These studies focus on understanding the photochemical reactions of these compounds (Plíštil et al., 2006).
Metabolism and Toxicity Studies : Extensive research has been done on the metabolism and potential toxicity of benzophenone derivatives, particularly concerning their absorption and bioavailability in different organisms. This includes studies on rats and the identification of various metabolites (Okereke, Abdel-Rhaman, & Friedman, 1994).
Reproductive Toxicity Investigations : Some studies have focused on the reproductive toxicity of benzophenone-3, examining its impact on human and animal reproductive health (Ghazipura et al., 2017).
Derivatives in Organic Polymers : Research on the electrical properties of organic polymers derived from benzophenone derivatives has also been conducted. This is important for the development of semiconducting materials and understanding their electrical behavior (Kale & Gurnule, 2012).
Propriétés
IUPAC Name |
(2-chlorophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIKCZVQKULCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641484 | |
| Record name | (2-Chlorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3'-methoxybenzophenone | |
CAS RN |
890098-07-4 | |
| Record name | (2-Chlorophenyl)(3-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



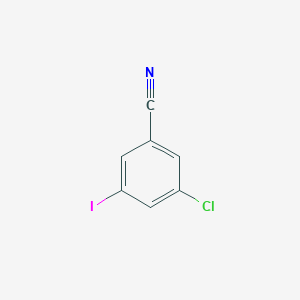


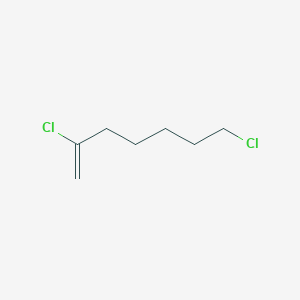

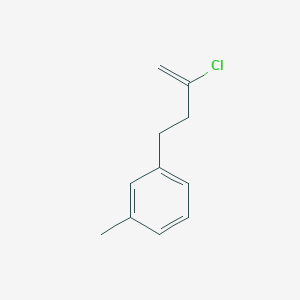


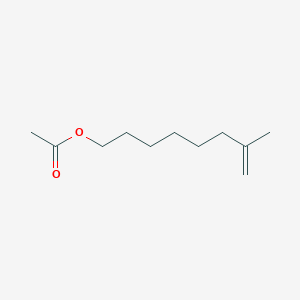
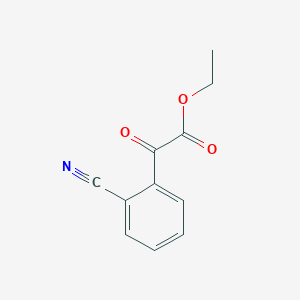
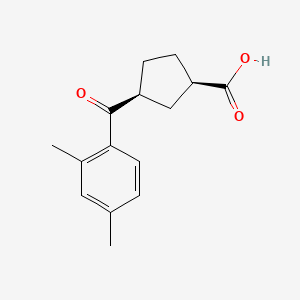
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)